molecular formula C5H9NOS B13534860 2-Thia-6-azaspiro[3.3]heptane 2-oxide

2-Thia-6-azaspiro[3.3]heptane 2-oxide

Cat. No.: B13534860
M. Wt: 131.20 g/mol
InChI Key: YSYFHRIMYHBTIO-UHFFFAOYSA-N
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Description

2lambda4-thia-6-azaspiro[3.3]heptan-2-one is a compound of significant interest in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one typically involves the use of advanced synthetic techniques. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, which results in the formation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes . This three-step procedure is efficient, with yields up to 90% and high diastereoselectivity (dr values up to 98:2) .

Industrial Production Methods

Industrial production methods for 2lambda4-thia-6-azaspiro[3.3]heptan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2lambda4-thia-6-azaspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2lambda4-thia-6-azaspiro[3.3]heptan-2-one include:

Uniqueness

The uniqueness of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one lies in its structural features, which include a spirocyclic framework with both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

2λ4-thia-6-azaspiro[3.3]heptane 2-oxide

InChI

InChI=1S/C5H9NOS/c7-8-3-5(4-8)1-6-2-5/h6H,1-4H2

InChI Key

YSYFHRIMYHBTIO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CS(=O)C2

Origin of Product

United States

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